![molecular formula C23H20ClN3O3S B14124307 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a thienopyrimidine core with chlorophenyl and ethyl-methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and ethyl-methylphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for hydrogenation reactions). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound
Scientific Research Applications
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.
Ethyl-Methylphenyl Derivatives: Compounds with ethyl-methylphenyl groups attached to different cores.
Uniqueness
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex heterocyclic organic molecule known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClN3O3S, with a molecular weight of approximately 411.9 g/mol. The structure features a thienopyrimidine core, characterized by the presence of a chlorophenyl group and an acetamide moiety, which contribute to its biological activity.
Biological Activity
Research indicates that compounds with a thienopyrimidine framework exhibit diverse pharmacological effects. The specific biological activities associated with This compound include:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. For instance, derivatives have been studied for their ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The presence of the thienopyrimidine core is linked to antimicrobial activity against a range of pathogens. Case studies demonstrate effectiveness against bacteria and fungi.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It has been suggested that this compound could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Table 1: Summary of Biological Activities and Mechanisms
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Inhibits growth of bacteria and fungi | |
Anti-inflammatory | Modulates cytokine release |
Notable Research Findings
- A study published in PubMed Central explored the effects of thienopyrimidine derivatives on cancer cells, showing significant reduction in cell viability (PMC4354944) .
- Another investigation focused on antimicrobial properties demonstrated that similar thienopyrimidine compounds exhibited strong activity against Gram-positive and Gram-negative bacteria (ResearchGate) .
Properties
Molecular Formula |
C23H20ClN3O3S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-3-15-7-4-6-14(2)20(15)25-19(28)13-26-18-10-11-31-21(18)22(29)27(23(26)30)17-9-5-8-16(24)12-17/h4-12H,3,13H2,1-2H3,(H,25,28) |
InChI Key |
NIBHXNBBANJWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3)C |
Origin of Product |
United States |
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